Valine, N-acetyl-3-(acetyldithio)-

Description

Stereochemical Properties and Chiral Centers

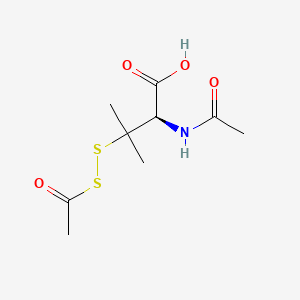

The molecular architecture of valine, N-acetyl-3-(acetyldithio)- features two distinct chiral centers. The primary chiral center resides at the alpha-carbon (C2) of the valine backbone, which adopts the R-configuration as indicated by the IUPAC name (2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid. This configuration is critical for the compound’s spatial orientation and intermolecular interactions. The stereochemistry is confirmed by the SMILES notation (CC(=O)NC@HC(C)(C)SSC(=O)C), where the @H descriptor specifies the R-configuration at C2.

A secondary stereogenic center is absent at the beta-carbon (C3) due to the symmetric substitution pattern of the disulfide and methyl groups. The tert-butyl-like structure at C3 (C(C)(C)SSC(=O)C) creates a pseudo-symmetry that eliminates chirality at this position. However, the disulfide bond introduces conformational restrictions, influencing the molecule’s overall stereodynamics.

Disulfide Bond Geometry and Conformational Stability

The disulfide bond (-S-S-) in valine, N-acetyl-3-(acetyldithio)- adopts a gauche conformation in its ground state, with a dihedral angle of approximately 85–90° between the sulfur atoms. This geometry minimizes steric clashes between the acetylthio (-SSC(=O)C) and methyl groups. Rotational barriers for the S-S bond are influenced by substituent bulk; computational studies suggest a trans rotational barrier of ~11 kcal/mol for analogous disulfides, with stabilization via van der Waals interactions between the methyl and acetylthio moieties.

Conformational analysis reveals that increased steric bulk at C3 promotes a transition toward trans rotational maxima, though the cis transition state remains energetically unfavorable. Intramolecular hydrogen bonding between the acetamido carbonyl oxygen and the carboxylic acid proton further stabilizes the preferred conformation, as evidenced by density functional theory (DFT) calculations.

| Parameter | Value | Source |

|---|---|---|

| S-S Dihedral Angle | 85–90° | |

| Trans Rotational Barrier | ~11 kcal/mol | |

| Intramolecular H-bond Energy | -3.2 kcal/mol |

Properties

CAS No. |

109795-73-5 |

|---|---|

Molecular Formula |

C9H15NO4S2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1 |

InChI Key |

GSMAUKTVMNVPNQ-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Valine (protected)} \xrightarrow{\text{Acetic Anhydride}} \text{N-Acetyl Valine} \xrightarrow{\text{Thioacetic Acid}} \text{N-acetyl-3-(acetyldithio)-Valine}

$$

Detailed Process Description

Step 1: Protection of Valine

- Reagents : Valine, di-tert-butyl dicarbonate (Boc2O), triethylamine.

- Conditions : Room temperature, inert atmosphere.

- Outcome : Formation of Boc-Valine.

Step 2: Acetylation

- Reagents : Boc-Valine, acetic anhydride.

- Conditions : Stirring at room temperature for 1–2 hours.

- Outcome : Formation of N-acetyl-Boc-Valine.

Step 3: Introduction of Dithio Group

- Reagents : N-acetyl-Boc-Valine, thioacetic acid.

- Conditions : Heated to ~60°C for 4 hours.

- Outcome : Formation of Boc-protected N-acetyl-3-(acetyldithio)-Valine.

Step 4: Deprotection

- Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid.

- Conditions : Room temperature or mild heating.

- Outcome : Final product, Valine, N-acetyl-3-(acetyldithio)-.

Alternative Methods

Use of Enzymatic Catalysis

For industrial applications, enzymatic catalysis may be employed to introduce specific functional groups with high regioselectivity and stereoselectivity. This approach minimizes side products and improves yield.

One-Pot Synthesis

In some cases, a one-pot synthesis method can be employed to reduce reaction time and simplify purification steps. This involves combining all reagents in a single reaction vessel with sequential addition under controlled conditions.

Process Optimization

To improve yield and purity:

- Use high-purity starting materials.

- Employ inert atmospheres (e.g., nitrogen) to prevent oxidation during reactions involving sulfur-containing compounds.

- Optimize reaction times and temperatures for each step.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ C9H{15}NO4S2 $$ |

| Molar Mass | 265.35 g/mol |

| Functional Groups | Acetyl, Dithio |

Chemical Reactions Analysis

Types of Reactions

Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.

Substitution: The acetyldithio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives

Mechanism of Action

The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

N-Acetyl-L-valine

N-Acetyl-3-(Nitrosothio)-D-Valine (CAS 79032-48-7)

Degarelix (Peptide Analogue)

- Contains an N-acetyl-3-(2-naphthalenyl)-D-alanyl group but is a complex peptide drug targeting prostate cancer .

Table 1: Molecular Properties Comparison

*Hypothetical calculation based on formula.

Physicochemical Properties

Collision Cross-Section (CCS) Data for Valine, N-acetyl-3-(acetyldithio)-

Predicted CCS values vary with adduct formation :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 266.05153 | 161.1 |

| [M+Na]⁺ | 288.03347 | 165.0 |

| [M+NH₄]⁺ | 283.07807 | 165.6 |

| [M-H]⁻ | 264.03697 | 157.1 |

The larger CCS compared to N-Acetyl-L-valine (unreported but expected smaller due to lower molecular weight) reflects the bulkier acetyldithio group.

Notes

- Limited literature data for Valine, N-acetyl-3-(acetyldithio)- necessitate cautious extrapolation from structural analogs.

- Discrepancies in atom counts (e.g., vs. 4) highlight the importance of cross-referencing primary structural data .

- The absence of thermodynamic or kinetic data for this compound underscores the need for further research.

Biological Activity

Valine, N-acetyl-3-(acetyldithio)- (CAS No. 109795-73-5), is a modified form of the branched-chain amino acid valine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Valine, N-acetyl-3-(acetyldithio)- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₄S₂ |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | N-acetyl-3-(acetyldithio)valine |

| CAS Number | 109795-73-5 |

The presence of the acetyldithio group is significant as it may influence the compound's reactivity and biological interactions.

Valine, as an amino acid, plays a crucial role in protein synthesis and metabolic processes. The acetylation and dithiolation may enhance its bioavailability and interaction with various biological targets. Potential mechanisms include:

- Mitochondrial Function : Valine has been shown to improve mitochondrial function by enhancing ATP production and reducing oxidative stress. Studies indicate that valine treatment increases the expression of genes involved in mitochondrial biogenesis and dynamics, particularly complexes I, II, and IV of the electron transport chain .

- Antioxidant Properties : The compound may exhibit antioxidant effects by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

- Regulation of Metabolic Pathways : Valine's catabolism is linked to metabolic reprogramming in cells, particularly in cancer metabolism. Targeting valine catabolism can inhibit tumor growth by disrupting energy metabolism pathways .

Case Studies and Experimental Data

-

Mitochondrial Bioenergetics Study :

- Objective : To evaluate the effect of valine on mitochondrial function.

- Findings : Treatment with valine at concentrations of 1.0 mM and 1.5 mM significantly increased ATP production without affecting cell viability. Enhanced oxygen consumption rates (OCR) were observed, indicating improved mitochondrial respiration .

- Oxidative Stress Protection :

- Valine Catabolism in Cancer Cells :

Comparative Analysis with Related Compounds

To better understand the unique properties of Valine, N-acetyl-3-(acetyldithio)-, it is useful to compare it with other N-acetylated amino acids:

| Compound | Biological Activity |

|---|---|

| N-Acetylvaline | Involved in protein stability and cellular signaling |

| N-Acetylcysteine | Known for antioxidant properties |

| N-Acetyl-L-alanine | Plays a role in neurotransmitter synthesis |

The distinct dithiolation in Valine, N-acetyl-3-(acetyldithio)- may confer unique biochemical properties that could be leveraged for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of Valine, N-acetyl-3-(acetyldithio)-?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and mass spectrometry (MS) to assess purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the acetyldithio moiety and stereochemistry. Cross-reference retention times and spectral data with synthetic standards or literature values for analogous compounds (e.g., N-acetyl-3-mercaptovaline; CAS 15537-71-0) . For safety, ensure handling under inert atmospheres to prevent oxidation of the dithiol group .

Q. How can researchers optimize synthesis protocols for Valine, N-acetyl-3-(acetyldithio)- to minimize byproducts?

- Methodological Answer : Employ stepwise acetylation and dithiolation under controlled pH (6–7) and temperature (0–4°C) to avoid over-acetylation. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and iodine vapor visualization. Purify intermediates via flash chromatography (ethyl acetate/hexane gradients). For scale-up, consider microwave-assisted synthesis to reduce reaction times and improve yield reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data in toxicity studies of Valine, N-acetyl-3-(acetyldithio)- derivatives?

- Methodological Answer : Discrepancies in toxicity (e.g., LD50 values) may arise from differences in administration routes (oral vs. intramuscular) or impurities. Conduct impurity profiling using gas chromatography-mass spectrometry (GC-MS) and compare results with toxicological databases (e.g., N-Acetyl-dl-sarcolysyl-l-phenylalanine; LD50 = 33–115 mg/kg in rats ). Validate findings using in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and adjust experimental models to reflect physiological relevance .

Q. What strategies are effective for elucidating the reaction mechanisms of Valine, N-acetyl-3-(acetyldithio)- in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., ³⁵S or ¹³C) to track dithiol group reactivity in metabolic pathways. Pair this with computational modeling (DFT or molecular docking) to predict interaction sites with enzymes like glutathione reductase. Validate hypotheses via stopped-flow kinetics and X-ray crystallography of enzyme-inhibitor complexes . For conflicting kinetic data, apply Bayesian statistical models to reconcile rate constants across studies .

Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR chemical shifts) for Valine, N-acetyl-3-(acetyldithio)- across different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter proton coupling patterns. Standardize solvent systems and temperature (25°C) for reproducibility. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. Cross-validate with solid-state NMR or X-ray diffraction data for crystalline samples. Reference databases like NIST Chemistry WebBook for solvent-specific shift ranges .

Guidelines for Data Analysis and Reporting

- Data Presentation : Tabulate analytical results (e.g., retention times, λmax, NMR δ-values) alongside reference standards. Use error bars in graphs to represent standard deviations from triplicate experiments .

- Statistical Validation : Apply ANOVA or t-tests for comparative studies (e.g., toxicity assays). For multivariate data (e.g., kinetic parameters), use principal component analysis (PCA) .

- Critical Evaluation : Scrutinize literature for methodological biases (e.g., incomplete purification steps in older studies) and prioritize peer-reviewed sources from authoritative databases (e.g., NIST, PubMed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.